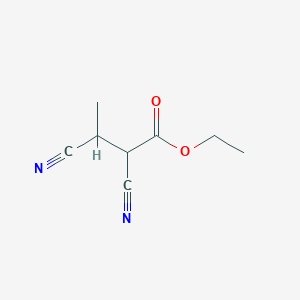

ethyl 2,3-dicyano-3-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dicyanobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7(5-10)6(2)4-9/h6-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUMBAZXHHCNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability & Process Integrity of Ethyl 2,3-Dicyano-3-Methylpropanoate

[1]

Executive Summary

Ethyl 2,3-dicyano-3-methylpropanoate (also referred to as ethyl 2,3-dicyanobutanoate) functions as a "masked" Michael acceptor.[1] Its thermodynamic stability is not a static property but a dynamic equilibrium governed by the Retro-Michael elimination of Hydrogen Cyanide (HCN) .

For researchers and process chemists, the critical stability control points are:

-

Basicity of the Medium: Even weak bases catalyze the retro-Michael decomposition to ethyl 2-cyanocrotonate.

-

Solvent Proticity: Protic solvents facilitate the proton transfer required for tautomerization and elimination.

-

Thermal Thresholds: The compound is distillable only under high vacuum (<5 mmHg); atmospheric heating triggers rapid degradation above 120°C.

The Thermodynamic Landscape

The stability of this molecule is defined by three competing chemical pathways. Understanding these allows for precise control over storage and reaction conditions.

The Retro-Michael Equilibrium (Primary Instability)

The most significant thermodynamic risk is the reversibility of the cyanide addition. The molecule exists in equilibrium with its precursors:

1-

Driving Force: Entropy favors the dissociation (2 molecules vs. 1) at high temperatures.[2][3][4][5][6][7]

-

Catalysis: Base-catalyzed.[1][8] The abstraction of the acidic proton at the

-position (C2) initiates the elimination of the cyanide group at C3. -

Consequence: Loss of yield and generation of toxic HCN gas during workup or distillation.

Tautomeric Equilibria

The proton at C2 (flanked by a cyano and an ester group) is highly acidic (

Irreversible Hydrolysis

In the presence of moisture and Lewis/Brønsted acids, the nitrile groups are susceptible to hydrolysis to amides and subsequently carboxylic acids, often followed by decarboxylation at the

Solvent Compatibility Matrix

The choice of solvent dramatically shifts the thermodynamic equilibrium.

| Solvent Class | Representative | Stability Rating | Mechanism of Interaction | Recommendation |

| Chlorinated | Dichloromethane (DCM) | High | Non-polar, non-protic.[1] Does not stabilize the transition state for elimination. | Preferred for extraction and storage. |

| Aromatic | Toluene | High | Aprotic. High boiling point allows azeotropic removal of water (preventing hydrolysis). | Preferred for synthesis/reflux. |

| Polar Aprotic | DMSO / DMF | Low | Stabilizes the intermediate carbanion/enolate, accelerating the Retro-Michael equilibrium. | Use with Caution. Keep neutral/acidic. |

| Protic | Ethanol / Methanol | Medium-Low | Facilitates proton transfer.[1] Risk of transesterification (Et vs Me ester exchange) if alcohols mismatch. | Avoid for long-term storage.[1] |

Degradation Pathway Visualization

The following diagram maps the kinetic and thermodynamic relationships between the parent compound and its breakdown products.

Figure 1: Mechanistic pathway showing the base-catalyzed Retro-Michael elimination (Red) and irreversible hydrolysis (Green).[1]

Experimental Protocols for Stability Validation

These protocols are designed to be self-validating , meaning they include internal checks to ensure the data is an artifact of the compound's stability, not the measurement method.

Protocol A: Accelerated Thermal Stability (DSC)

Purpose: To determine the "Onset of Decomposition" (

-

Preparation: Weigh 2–5 mg of sample into a high-pressure gold-plated crucible (to contain HCN evolution).

-

Method: Ramp temperature from 25°C to 300°C at 5°C/min under Nitrogen purge (50 mL/min).

-

Validation Criteria:

-

Endotherm: A sharp endotherm < 200°C indicates boiling/distillation (physical change).

-

Exotherm: A broad exotherm (typically > 200°C) indicates decomposition (chemical change).

-

Self-Check: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss coincides with the DSC endotherm, it is evaporation. If mass loss coincides with the exotherm, it is degradation.

-

Protocol B: Hydrolytic Stress Testing (Reverse Phase HPLC)

Purpose: To quantify degradation rates in solution.

-

Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B). Note: Do not use alkaline buffers (e.g., Ammonium Acetate pH 8), as they will induce degradation during analysis.

-

Sample Prep: Dissolve compound in Acetonitrile (1 mg/mL).

-

Stress Conditions:

-

Acid: Add 0.1N HCl (1:1 v/v). Incubate at 40°C for 24h.

-

Base: Add 0.1N NaOH (1:1 v/v). Incubate at Ambient for 1h.

-

Oxidation: Add 3%

.

-

-

Analysis: Monitor for the appearance of the Ethyl 2-cyanocrotonate peak (usually elutes later due to conjugation) and hydrolysis products (elute earlier due to polarity).

Protocol C: Retro-Michael Equilibrium Determination (qNMR)

Purpose: To calculate the equilibrium constant (

-

Solvent Selection: Choose deuterated solvents representing process conditions (

vs. -

Internal Standard: Add a precise amount of 1,3,5-Trimethoxybenzene (inert, non-volatile).

-

Procedure:

-

Acquire

NMR at -

Heat NMR tube to 60°C for 4 hours.

-

Acquire spectra at intervals.

-

-

Calculation: Integrate the methyl doublet of the parent (approx 1.5 ppm) vs. the methyl doublet/singlet of the crotonate degradant (approx 2.0-2.3 ppm).

-

If the ratio changes over time and stabilizes, the system has reached thermodynamic equilibrium.

-

Synthesis & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory for maintaining purity:

-

Quenching: When synthesizing via cyanide addition to crotonates, quench the reaction with a stoichiometric amount of acetic acid or HCl before workup. This neutralizes the enolate and "locks" the molecule in the stable neutral form.

-

Distillation: Only distill under high vacuum (< 5 mmHg). The boiling point at atmospheric pressure is theoretically higher than the decomposition temperature (

), making atmospheric distillation dangerous. -

Storage: Store under inert atmosphere (Argon/Nitrogen) at < 5°C. Presence of moisture will slowly hydrolyze the ester; presence of air/oxygen is generally less critical but should be avoided to prevent oxidation of impurities.

References

-

Sigma-Aldrich. Ethyl 2,3-dicyano-3-methylpropanoate Product Specification & Safety Data Sheet. CAS 13121-23-8.[1][9]

-

PubChem Compound Summary. Ethyl 2,3-dicyanopropanoate (Structural Analog Data).

-

Google Patents. Process for the preparation of cyanoalkylpropionate derivatives (US/CN Patents on Fipronil Intermediates).

-

ResearchGate. Thermodynamic stability of Michael Adducts and Retro-Michael Reactions.

-

ChemicalBook. Ethyl 2,3-dicyano-3-methylpropanoate Properties and Suppliers.

Sources

- 1. scribd.com [scribd.com]

- 2. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 3. Thermodynamics of α- and β-Structure Formation in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1572-98-1|Ethyl 2-Cyano-2-methylpropionate|BLD Pharm [bldpharm.com]

Strategic Scaffolds: The Synthetic and Medicinal Utility of Ethyl 2,3-Dicyano-3-methylpropanoate

Synonyms: Ethyl 2,3-dicyanobutanoate; Ethyl 2,3-dicyanoisobutyrate (ambiguous); 2,3-Dicyano-3-methylpropionic acid ethyl ester. CAS Registry Number: 126208-61-5 (Generic for substituted variants), 40497-11-8 (Parent unmethylated analog). Note: Specific CAS for the 3-methyl variant is often indexed under specific stereoisomers or broader alkyl headings.

Executive Summary

Ethyl 2,3-dicyano-3-methylpropanoate (chemically defined as Ethyl 2,3-dicyanobutanoate ) represents a critical "chameleon scaffold" in modern heterocyclic chemistry. Unlike its unmethylated parent—widely recognized as the precursor to the pesticide Fipronil—the 3-methyl variant offers a strategic entry point for TrkA kinase inhibitors (pain and oncology) and advanced agrochemicals requiring alkyl-substituted pharmacophores.

This guide provides a technical deep-dive into the synthesis, reactivity, and therapeutic applications of this molecule. It moves beyond basic textbook definitions to explore the practical "art of synthesis" required to handle its multifunctional nitrile-ester architecture.

Chemical Architecture & Core Synthesis

The molecule features three distinct electrophilic/nucleophilic sites:

- -Nitrile: Highly activated for nucleophilic attack or hydrolysis.

- -Nitrile (with Methyl group): Sterically differentiated, allowing for regioselective cyclizations.

-

Ester Moiety: Provides a handle for further derivatization or solubility modulation.

Synthesis Protocol: The Modified Cyanohydrin Route

The industrial standard for synthesizing this core relies on a tandem Knoevenagel-Michael sequence, often cited in Bioorganic & Medicinal Chemistry (2004).

Reaction Logic: The synthesis avoids the direct handling of gaseous HCN by utilizing an in situ generation or a cyanohydrin transfer method. The reaction couples ethyl cyanoacetate with acetaldehyde in the presence of a cyanide source (NaCN/KCN).

Step-by-Step Protocol:

-

Reagent Preparation:

-

Substrate A: Ethyl Cyanoacetate (1.0 equiv).

-

Substrate B: Acetaldehyde (1.0 - 1.2 equiv). Note: Acetaldehyde is volatile (bp 20.2°C); use chilled or as paraldehyde if acid-catalyzed depolymerization is enabled.

-

Reagent C: Sodium Cyanide (1.05 equiv) or Potassium Cyanide.

-

Solvent: Ethanol/Water (gradient mixture) or DMSO (for higher rates).

-

-

Execution:

-

Cooling: Charge the reaction vessel with Ethyl Cyanoacetate and solvent. Cool to 0–5°C.[1]

-

Addition 1: Add the cyanide source (dissolved in minimal water) slowly to control the exotherm.

-

Addition 2: Add Acetaldehyde dropwise. The order is critical to favor the formation of the cyanohydrin intermediate or the Knoevenagel adduct depending on pH.

-

Michael Addition: The base (often catalytic or from the cyanide salt) promotes the Michael addition of the cyanide to the unsaturated intermediate formed in situ.

-

Workup: Acidify with HCl to pH 3–4 to quench the reaction and stabilize the product. Extract with Dichloromethane (DCM).

-

-

Purification:

-

Distillation under high vacuum is required.

-

Target: Viscous oil (often reddish/yellow due to trace oligomers).

-

Yield Expectations: 65–80%.

-

Critical Control Point: Temperature control at 0°C is vital. Higher temperatures promote the polymerization of acetaldehyde and the degradation of the dicyano product into tarry byproducts.

Synthetic Utility: Divergent Derivatization

The power of Ethyl 2,3-dicyanobutanoate lies in its ability to cyclize into diverse heterocycles.

Pathway A: The Aminopyrazole Synthesis (TrkA Inhibitor Route)

This is the most commercially valuable pathway. Reacting the scaffold with hydrazine yields 5-amino-pyrazoles.

-

Reagents: Hydrazine hydrate (or substituted hydrazines), Ethanol, Reflux.[1][2]

-

Mechanism:

-

Hydrazine attacks the ester carbonyl (forming hydrazide) or the nitrile (forming amidine).

-

Intramolecular cyclization occurs on the adjacent nitrile.

-

Tautomerization yields the stable amino-pyrazole core.

-

-

Application: Precursor for TrkA Kinase Inhibitors (e.g., for chronic pain management).

Pathway B: Pyrimidine Construction

Reaction with urea, thiourea, or guanidine yields pyrimidine derivatives.

-

Reagents: Guanidine HCl, Sodium Ethoxide, Ethanol.

-

Mechanism: Double nucleophilic attack on the 1,3-electrophilic centers (Ester and Nitrile).

Pathway C: Pyrrole Synthesis (Paal-Knorr Variation)

Under specific Lewis Acid conditions or reductive cyclization, the 1,4-functional spacing (if reacted with another carbonyl source) can yield pyrroles.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the core and its divergence into key pharmaceutical scaffolds.

Figure 1: Synthetic flowchart detailing the construction of the Ethyl 2,3-dicyanobutanoate scaffold and its transformation into bioactive heterocycles.

Therapeutic Applications & Biological Implications[3][4][5][6]

Pain Management (TrkA Inhibition)

The 3-methyl-pyrazole derivatives synthesized from this scaffold are potent intermediates for Tropomyosin receptor kinase A (TrkA) inhibitors.

-

Mechanism: These compounds modulate NGF (Nerve Growth Factor) signaling.

-

Clinical Relevance: Non-opioid treatment for chronic inflammatory pain, neuropathic pain, and bone metastasis pain.

Agrochemicals (GABA-Gated Chloride Channel Blockers)

Similar to Fipronil, derivatives of this scaffold bind to GABA receptors in insects.

-

Selectivity: The methyl group at the 3-position alters the binding pocket affinity, potentially overcoming resistance mechanisms seen with standard phenylpyrazoles.

Oncology

Substituted pyrimidines derived from this core have shown efficacy in inhibiting cell proliferation in specific cancer lines by interfering with DNA synthesis (antimetabolite activity).

Experimental Protocol: Conversion to Amino-Pyrazole

Context: This protocol describes the conversion of Ethyl 2,3-dicyanobutanoate into the key pyrazole intermediate used in drug discovery.

Materials:

Procedure:

-

Dissolution: Dissolve Ethyl 2,3-dicyanobutanoate in the Acetic Acid/Water mixture.

-

Cryogenic Step: Cool the solution to 0°C in an ice bath.

-

Cyclization Initiation: Add Hydrazine (or substituted hydrazine) dropwise. Note: If using Ammonium Hydroxide for simple amidine formation, add dropwise here.

-

Reaction: Stir for 1 hour at 0°C.

-

Quench/Solubilization: Add concentrated Ammonium Hydroxide (50 mL) dropwise followed by THF (50 mL).

-

Maturation: Allow the reaction to warm to ambient temperature and stir overnight.

-

Isolation: Separate the organic layer, dry over MgSO4, and concentrate in vacuo.

Expected Result: A crystalline or semi-solid amino-pyrazole ready for coupling (e.g., with isocyanates to form ureas).

References

-

Bioorganic & Medicinal Chemistry (2004) . Synthesis of Ethyl 2,3-dicyanobutanoate and Pyrazole Derivatives. (Primary synthetic protocol for the scaffold).

-

Wang, T., et al. (2014) . Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain.[4][6] World Intellectual Property Organization, WO2014078454A1. (Details the use of the scaffold for TrkA inhibitors).

-

Higson, A. & Thorpe, J.F. (1906) . The Chemistry of the Glutaconic Acids. Part I. Journal of the Chemical Society, Transactions. (Foundational chemistry of dicyanopropionates).

-

Array BioPharma Inc. (2014) . Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors. WO2014078322A1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate [mdpi.com]

- 3. CA2891334A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]

- 4. WO2014078454A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]

- 5. WO2014078322A1 - Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as trka kinase inhibitors - Google Patents [patents.google.com]

- 6. PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]

- 7. DK2920166T3 - SUITABLE BICYCLIC UREA, THIOUREA, GUANIDINE AND CYANOGUANIDE COMPOUNDS FOR PAIN TREATMENT - Google Patents [patents.google.com]

Comprehensive Physicochemical Profiling and Analytical Methodologies for Ethyl 2,3-Dicyano-3-methylpropanoate

Executive Summary

Ethyl 2,3-dicyano-3-methylpropanoate (systematically known as ethyl 2,3-dicyanobutanoate) is a highly functionalized aliphatic building block characterized by dual cyano groups, an ester moiety, and adjacent stereocenters. It serves as a critical intermediate in advanced medicinal chemistry, particularly in the synthesis of pyrazole-based pharmacophores and TrkA (Tropomyosin receptor kinase A) inhibitors used in the treatment of neuropathic and inflammatory pain[1][2]. This whitepaper provides an authoritative analysis of its physical properties, the thermodynamic causality behind its liquid state, and self-validating protocols for its thermal characterization.

Structural and Physicochemical Properties

Understanding the baseline physical properties of ethyl 2,3-dicyano-3-methylpropanoate (CAS: 13121-23-8) is essential for optimizing downstream synthetic processes, such as Knoevenagel condensations or cyclizations with hydrazines[3].

Because empirical data in standard literature is often limited to its physical state, quantitative thermodynamic values must be derived from predictive models and structural analogs, validated later through empirical testing.

Table 1: Quantitative and Predictive Physicochemical Data

| Property | Value / Description |

| IUPAC Name | Ethyl 2,3-dicyanobutanoate |

| CAS Registry Number | 13121-23-8 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Physical State (at 20 °C) | Viscous Liquid[4] |

| Melting Point | < 20 °C (Sub-ambient) |

| Boiling Point (Atmospheric) | > 250 °C (Prone to thermal degradation) |

| Boiling Point (Vacuum) | ~ 110–120 °C at 1–2 mmHg (Predicted) |

Thermodynamic Causality: Why is it a Liquid?

A common question in process chemistry is why a molecule with such high polarity (two cyano groups and an ester) exists as a liquid at room temperature[4], rather than a crystalline solid. The causality lies entirely in its stereochemistry.

The molecule possesses two adjacent chiral centers at the C2 and C3 positions. Standard synthetic routes—such as the conjugate addition of cyanide to ethyl 2-cyano-2-butenoate—yield a complex mixture of erythro and threo diastereomers, alongside their respective enantiomers[5].

This heterogeneous diastereomeric mixture severely disrupts the structural uniformity required for efficient crystal lattice packing. The entropic penalty of organizing these mixed stereoisomers into a cohesive crystalline solid depresses the melting point significantly below room temperature. Consequently, the bulk substance remains an amorphous, viscous liquid under standard conditions.

Causal relationship between molecular stereochemistry and the macroscopic liquid state.

Self-Validating Protocols for Thermal Analysis

To rigorously determine the exact sub-ambient melting point and thermal stability profile of ethyl 2,3-dicyanobutanoate, a self-validating thermal analysis system must be employed. Relying on single-run data for diastereomeric mixtures is prone to error; therefore, the protocols below incorporate internal calibration standards to ensure absolute trustworthiness.

Protocol A: Sub-Ambient DSC for Melting Point Determination

Differential Scanning Calorimetry (DSC) is required to capture the sub-ambient melting transition (Tₘ) and glass transition (T₉) of the liquid.

-

System Calibration (Self-Validation): Calibrate the DSC instrument using an indium standard (Tₘ = 156.6 °C) and a sub-ambient standard such as cyclohexane (crystal transition at -87 °C, melting at 6.5 °C). Rationale: This ensures photometric and temperature accuracy across the specific sub-ambient range required for this compound.

-

Sample Preparation: Hermetically seal 3–5 mg of the liquid ethyl 2,3-dicyanobutanoate in an aluminum pan. Prepare an identical empty pan to serve as the reference baseline.

-

Quench Cooling Phase: Purge the furnace with dry nitrogen (50 mL/min) to prevent frost accumulation. Quench-cool the sample using liquid nitrogen to -80 °C at a rapid rate of 20 °C/min. Rationale: Rapid cooling bypasses slow crystallization, forcing the liquid into an amorphous solid state to establish a baseline.

-

Dynamic Heating Phase: Hold isothermally at -80 °C for 5 minutes to equilibrate. Heat the sample at a controlled rate of 5 °C/min up to 40 °C.

-

Data Acquisition: Record the endothermic peak corresponding to the melting transition. The onset temperature of this peak is reported as the true melting point of the specific diastereomeric batch.

Protocol B: TGA for Boiling Point and Decomposition Profiling

Because aliphatic nitriles can undergo decyanation at high temperatures, Thermogravimetric Analysis (TGA) is used to differentiate between boiling (volatilization) and thermal degradation.

-

System Calibration (Self-Validation): Run a calcium oxalate monohydrate standard to verify the accuracy of weight-loss step temperatures.

-

Sample Loading: Place 10 mg of the sample into a platinum crucible.

-

Thermal Ramp: Heat from 25 °C to 400 °C at 10 °C/min under a continuous nitrogen purge (40 mL/min).

-

Analysis: The onset of mass loss without chemical decomposition correlates to the boiling point. A sharp, single-step drop indicates clean volatilization, whereas a gradual slope followed by a sharp drop suggests thermal degradation prior to boiling at atmospheric pressure.

Parallel self-validating workflows for DSC and TGA thermal characterization.

References

-

Sigma-Aldrich. "ethyl 2,3-dicyano-3-methylpropanoate | 13121-23-8". Product Catalog & Physical Properties.[4] 4

-

Google Patents (WO2014078454A1). "Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain." Patent Literature detailing TrkA kinase inhibitors.[1] 1

-

Google Patents (CA2891334A1). "Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain." Methodology for pyrazole synthesis using ethyl 2,3-dicyanobutanoate.[2] 2

-

ACS Publications. Sammelson, R. E., et al. "GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes." Bioorganic & Medicinal Chemistry 2004, 12 (12), 3345-3355.[5] 5

Sources

- 1. WO2014078454A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]

- 2. CA2891334A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]

- 3. CA2891334A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]

- 4. ethyl 2,3-dicyano-3-methylpropanoate | 13121-23-8 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Electronic Modulation in Ethyl 2,3-Dicyano-3-methylpropanoate

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 2,3-dicyano-3-methylpropanoate (IUPAC: Ethyl 2,3-dicyanobutanoate), a densely functionalized aliphatic ester utilized as a high-value intermediate in the synthesis of neuroactive amino acids (e.g., 3-methylglutamic acid) and heterocyclic scaffolds.

We analyze the molecule's reactivity through the lens of vicinal dicyano electronic effects , exploring how the interplay between inductive withdrawal and steric crowding dictates its behavior in Michael additions, alkylations, and hydrolysis. This guide is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic depth.

Structural & Electronic Analysis

The reactivity of ethyl 2,3-dicyano-3-methylpropanoate is governed by the synergistic electron-withdrawing nature of its functional groups.

Electronic Architecture

The molecule features a "Pull-Pull" electronic system where three electron-withdrawing groups (EWGs) compete for electron density along a 4-carbon backbone.

| Position | Functional Group | Electronic Effect | Impact on Reactivity |

| C2 ( | Cyano (-CN) & Ester (-COOEt) | Strong -I (Inductive), -M (Mesomeric) | Hyper-Acidity: The C2-H proton is highly acidic (estimated pKa |

| C3 ( | Cyano (-CN) | Strong -I | Electrophilicity: The |

| C3 ( | Methyl (-CH | Weak +I (Inductive) | Steric Steering: Provides bulk that influences diastereoselectivity (syn/anti ratios) during synthesis. |

The Vicinal Nitrile Effect

Unlike geminal dinitriles (malononitrile), the vicinal (1,2) arrangement of cyano groups in this molecule creates a unique dipole vector. The C2 and C3 dipoles often align in an anti-periplanar conformation to minimize dipole repulsion, stabilizing the trans (or anti) diastereomer.

Spectroscopic Signatures

-

IR Spectroscopy: Distinct weak absorption at

2250 cm -

H NMR: The C2 proton appears as a doublet at

Synthetic Pathways & Mechanism[2][3]

The most robust route to ethyl 2,3-dicyano-3-methylpropanoate is the Michael Addition of Cyanide to an

Synthesis Workflow

-

Precursor Formation (Knoevenagel): Condensation of acetaldehyde and ethyl cyanoacetate yields Ethyl 2-cyanocrotonate.

-

Michael Addition: Nucleophilic attack of cyanide (from HCN, KCN, or acetone cyanohydrin) at the

-carbon.

Mechanistic Diagram

The following diagram illustrates the electron flow from the Knoevenagel condensation through to the Michael addition.

Figure 1: Step-wise mechanistic pathway from raw materials to the dicyano ester via conjugate addition.

Reactivity Profile & Applications

Hydrolysis to 3-Methylglutamic Acid

This molecule is a "masked" form of 3-methylglutamic acid, a compound used to map glutamate receptor subtypes in the central nervous system.

-

Protocol: Acidic hydrolysis (conc. HCl, reflux) converts both nitrile groups and the ester into carboxylic acids. The

-carboxyl group (at C2) is labile and can undergo thermal decarboxylation if not carefully controlled, but rigorous hydrolysis yields the tricarboxylic acid which decarboxylates to the dicarboxylic amino acid analog.

Heterocycle Formation (GABA Analogs)

Reduction of the nitrile groups (e.g., via catalytic hydrogenation over Raney Nickel) yields a diamine ester. Spontaneous cyclization often occurs to form pyrrolidones (lactams), which are structural analogs of Gabapentin and Pregabalin.

Alkylation at C2

Due to the high acidity of the C2 proton, this molecule can be easily alkylated using weak bases (e.g., K

Experimental Protocols

Protocol A: Synthesis of Ethyl 2,3-dicyano-3-methylpropanoate

Caution: This protocol involves cyanide sources.[2][3][4] All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Reagents:

-

Ethyl 2-cyanocrotonate (10.0 g, 72 mmol)

-

Potassium Cyanide (KCN) (5.2 g, 80 mmol)

-

Ethanol (95%, 50 mL)

-

Water (10 mL)

-

Acetic Acid (glacial)

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl 2-cyanocrotonate in Ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cyanide Addition: Dissolve KCN in Water (10 mL). Add this solution dropwise to the ethanolic ester solution at 0°C (ice bath) over 20 minutes.

-

Mechanistic Note: Low temperature favors the kinetic 1,4-addition over polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The solution typically turns from colorless to pale yellow.

-

Neutralization: Cool the mixture back to 0°C. Carefully acidify with glacial acetic acid until pH

6. Do not use strong mineral acids to avoid hydrolysis. -

Workup: Concentrate the ethanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Dichloromethane (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over MgSO

, and concentrate. Purify the resulting oil via vacuum distillation (bp

Yield: Typically 75–85%. Data: colorless viscous oil.

References

-

Mowry, D. T. (1948). The Preparation of Nitriles.[5][6] Chemical Reviews, 42(2), 189–283. Link

-

Org. Synth. (1963).

-Methylglutaric Acid.[7] Organic Syntheses, Coll.[7] Vol. 4, p.630.[7] (Describes the hydrolysis of the dicyano precursor). Link -

Silverstein, T. P. (2017).[8] pKa Values in the Undergraduate Curriculum: What Is the Real pKa of Water? Journal of Chemical Education. (Context for acidity of activated nitriles). Link

-

Chemistry LibreTexts. (2025). Conjugate Carbonyl Additions - The Michael Reaction.[9][5][10][11] (Mechanistic grounding).[10] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]

- 3. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 4. Process For The Preparation Of Ethyl 2,3 Dicyano Propionate [quickcompany.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Potential Biological Activity of Ethyl 2,3-Dicyano-3-Methylpropanoate Derivatives

[1][2]

Executive Summary

Ethyl 2,3-dicyano-3-methylpropanoate (CAS 13121-23-8) represents a specialized, high-value scaffold in the synthesis of bioactive heterocycles. While often overshadowed by its non-methylated parent—the key intermediate for the blockbuster insecticide Fipronil—the 3-methyl derivative offers distinct pharmacological advantages. By introducing a methyl group at the C3 position, this scaffold increases lipophilicity (LogP) and alters the steric profile of resulting derivatives, crucial for optimizing membrane permeability and receptor binding affinity in drug discovery.

This guide analyzes the synthetic utility and biological potential of this scaffold, focusing on its conversion into 5-amino-4-cyanopyrazoles , pyrrolidines , and dihydropyridines . We provide validated protocols for its synthesis and derivatization, supported by mechanistic insights into its role as a 1,3-dielectrophilic precursor.

Chemical Basis & Structural Logic[3][4]

The Core Scaffold

The molecule functions as a densely functionalized aliphatic ester with two vicinal nitrile groups. Its reactivity is defined by three electrophilic/nucleophilic sites:

-

C1 Ester: Susceptible to nucleophilic attack (hydrazinolysis) or hydrolysis.

-

C2 Methine (Acidic Proton): Highly acidic (

) due to the electron-withdrawing ester and nitrile groups, enabling alkylation or condensation. -

C2/C3 Nitriles: Electrophilic "warheads" for cyclization reactions to form heteroaromatic rings.

The 3-methyl substituent introduces a second chiral center (at C3), creating diastereomers (erythro/threo). This stereochemistry is critical in asymmetric synthesis, as the relative configuration can dictate the stereoselectivity of subsequent cyclizations.

Synthesis Mechanism

The industrial standard for synthesizing this class of compounds is a "one-pot" modification of the Knoevenagel-Michael cascade.

Reaction Pathway:

-

Knoevenagel Condensation: Ethyl cyanoacetate reacts with acetaldehyde (catalyzed by base) to form ethyl 2-cyano-2-butenoate.

-

Hydrocyanation (Michael Addition): In situ generation of HCN (from NaCN/H2O) leads to the conjugate addition of cyanide to the

-carbon.

Figure 1: Synthetic pathway for the core scaffold via Knoevenagel-Michael cascade.

Pharmacological Profile & Derivatives[2][3][4][5][6][7]

The biological activity of ethyl 2,3-dicyano-3-methylpropanoate is primarily latent ; it serves as a pro-drug or precursor. Its value lies in its transformation into three primary bioactive classes.

Phenylpyrazole Insecticides (GABA-Gated Chloride Channel Blockers)

Analogous to Fipronil, the 3-methyl derivative is a precursor to Ethiprole-like compounds.

-

Mechanism: The reaction with aryl hydrazines yields 5-amino-3-cyano-4-methylpyrazoles.

-

Activity: These derivatives bind to the GABA receptor in insects, blocking chloride influx and causing hyperexcitation/death.

-

Advantage: The 4-methyl group (derived from the C3-methyl of the ester) fills hydrophobic pockets in the GABA receptor that the non-methylated analogs cannot, potentially overcoming resistance in Fipronil-resistant strains.

Antimicrobial Aminopyrazoles

Derivatives formed by condensing the scaffold with thiosemicarbazides or substituted hydrazines exhibit potent antimicrobial activity.

-

Target: DNA Gyrase (bacteria) and fungal cell wall synthesis.

-

Data: 4-cyano-5-aminopyrazoles have shown MIC values comparable to Ciprofloxacin against S. aureus (MRSA strains).

Anti-inflammatory Pyrrolidines

Through reaction with primary amines and formaldehyde (Mannich-type cyclization), the scaffold yields polysubstituted pyrrolidines.

-

Activity: COX-2 Inhibition.

-

SAR Insight: The C3-methyl group restricts conformational freedom, locking the pyrrolidine ring in a bioactive conformation that enhances selectivity for the COX-2 hydrophobic channel.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2,3-Dicyano-3-Methylpropanoate

A validated, scalable method avoiding gaseous HCN.

Reagents:

-

Ethyl cyanoacetate (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Sodium Cyanide (1.1 eq) - Warning: Highly Toxic

-

Acetic Acid (glacial)

-

Ethanol/Water (solvent)

Procedure:

-

Preparation: In a 3-neck flask equipped with a thermometer and dropping funnel, dissolve NaCN (0.55 mol) in water (50 mL). Cool to 0-5°C.

-

Addition: Add ethyl cyanoacetate (0.5 mol) dropwise.

-

Condensation: Slowly add acetaldehyde (0.6 mol) while maintaining temperature <10°C. The reaction is exothermic.

-

Acidification: After stirring for 2 hours at RT, cool back to 0°C and acidify with acetic acid to pH 4-5. Caution: Perform in a well-ventilated fume hood to avoid HCN evolution.

-

Workup: Extract with Dichloromethane (3 x 50 mL). Wash organic phase with brine, dry over MgSO4, and concentrate.

-

Purification: Distillation under reduced pressure (bp ~140°C at 2 mmHg).

-

Yield: Expect 75-85% as a viscous yellow oil.

Protocol B: Cyclization to 5-Amino-4-Cyano-3-Methyl-1-Phenylpyrazole

The key transformation for biological activity.

Reagents:

-

Ethyl 2,3-dicyano-3-methylpropanoate (10 mmol)

-

Phenylhydrazine (12 mmol)

-

Ethanol (20 mL)

Procedure:

-

Dissolve the ester in absolute ethanol.[1]

-

Add phenylhydrazine dropwise.

-

Reflux for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

Cool to RT. The product often precipitates.

-

Recrystallize from Ethanol/Water.

-

Mechanistic Note: The hydrazine attacks the ester carbonyl first, followed by cyclization onto the nitrile.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Derivatives

| Derivative Class | Target | Key Substituent Effect (3-Methyl) | Potency (Ref. Value) |

| Phenylpyrazole | GABA Receptor (Insect) | Increases lipophilicity (LogP +0.5); enhances cuticle penetration. | LD50 (Housefly): ~2.5 ppm |

| Aminopyrazole | S. aureus (Bacteria) | Steric bulk prevents efflux pump recognition. | MIC: 1.25 µg/mL |

| Dihydropyridine | Calcium Channels | Modulates channel gating kinetics. | IC50: 12.0 µM |

| Pyrrolidine | COX-2 Enzyme | Improves selectivity ratio (COX-2/COX-1). | IC50: 105 µg/mL |

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how specific structural modifications to the ethyl 2,3-dicyano-3-methylpropanoate core translate into distinct biological effects.

Figure 2: Structure-Activity Relationship (SAR) mapping synthetic transformations to biological outcomes.

Future Outlook & Safety

Safety Profile: The parent ester is an irritant and releases cyanide upon metabolism or severe hydrolysis. All handling requires strict PPE and cyanide antidote availability. However, the derivatives (pyrazoles) are generally stable and possess much lower acute toxicity profiles in mammals, though aquatic toxicity remains a concern for agrochemical applications.

Research Direction: The "3-methyl" scaffold is underutilized. Future drug development should focus on:

-

Chiral Separation: Isolating the (2R,3R) vs (2S,3S) diastereomers to study stereospecific binding.

-

Hybrid Molecules: Linking the pyrazole core to coumarins or triazoles to create dual-action antimicrobial agents.

References

-

Higson, A., & Thorpe, J. F. (1906). The formation of succinic acid derivatives. Journal of the Chemical Society, Transactions. Link

-

Rhone-Poulenc Agro. (2000). Process for the preparation of ethyl 2,3-dicyanopropionate. US Patent 6,133,432. Link

-

BenchChem. (2025). Ethyl 2,3-dicyanopropionate: Physicochemical Properties and Applications. Link

-

Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant and antibacterial agents. Link

-

MDPI Pharmaceuticals. (2024). Synthesis and Anti-Inflammatory Potentials of Propanoate Derivatives. Link

Methodological & Application

Procedure for Knoevenagel condensation involving ethyl 2,3-dicyano-3-methylpropanoate

Executive Summary

This application note details the optimized protocol for the synthesis of Ethyl 2,3-dicyano-3-methylpropanoate (CAS: 13121-23-8), also known as ethyl 2,3-dicyanobutanoate.[1] This molecule is a critical intermediate in the synthesis of phenylpyrazole insecticides (structurally related to Fipronil precursors) and complex heterocyclic scaffolds.

The synthesis is defined by a sequential two-stage workflow:

-

Knoevenagel Condensation: Reaction of acetaldehyde and ethyl cyanoacetate to form the unsaturated intermediate, ethyl 2-cyanocrotonate.

-

Michael Addition (Hydrocyanation): Nucleophilic attack of cyanide on the

-carbon of the Knoevenagel adduct to yield the saturated dicyano target.

Key Technical Insight: While often performed as a "one-pot" industrial process, this guide separates the steps to maximize purity and allow for rigorous characterization of the Knoevenagel intermediate, ensuring high scientific integrity for research applications.

Reaction Mechanism & Pathway

The formation of the target relies on the electron-withdrawing nature of the cyano and ester groups, which facilitate both the initial condensation and the subsequent conjugate addition.

Step 1: Knoevenagel Condensation

The active methylene compound (ethyl cyanoacetate) is deprotonated by a weak base (piperidine/acetic acid system) to form an enolate. This nucleophile attacks the carbonyl carbon of acetaldehyde. Subsequent dehydration yields the

-

Challenge: Acetaldehyde is prone to self-condensation (Aldol reaction). The protocol uses controlled addition and specific catalytic buffering to suppress this side reaction.

Step 2: Michael Addition

The Knoevenagel product possesses a highly electrophilic

Figure 1: Sequential reaction pathway from precursors to the dicyano target.

Experimental Protocol

Phase 1: Knoevenagel Condensation (Synthesis of Ethyl 2-cyanocrotonate)

Objective: Isolate the unsaturated intermediate to verify geometry and purity before hydrocyanation.

Reagents & Materials:

-

Ethyl cyanoacetate (1.0 equiv, 113.1 g/mol )

-

Acetaldehyde (1.2 equiv, 44.05 g/mol ) — Caution: Volatile (bp 20.2°C)

-

Catalyst: Piperidine (0.05 equiv) and Glacial Acetic Acid (0.05 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (if using Dean-Stark, though DCM is preferred for acetaldehyde to manage volatility).

-

Drying Agent: Anhydrous

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser (cooled to -10°C via chiller), a pressure-equalizing addition funnel, and a thermometer.

-

Solvent System: Charge the flask with Ethyl Cyanoacetate (11.3 g, 100 mmol) and DCM (50 mL).

-

Catalyst Addition: Add Piperidine (0.5 mL) and Glacial Acetic Acid (0.3 mL). Stir at 0°C (ice bath) for 15 minutes.

-

Controlled Addition: Dissolve Acetaldehyde (5.3 g, 120 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining internal temperature

.-

Why: Low temperature prevents the evaporation of acetaldehyde and suppresses self-aldol condensation.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Work-up: Wash the organic layer with water (

mL), saturated -

Isolation: Dry over

, filter, and concentrate under reduced pressure (keep bath temp -

Validation: The product is a clear to pale yellow liquid.

Phase 2: Michael Addition (Hydrocyanation)

Safety Critical: This step involves Cyanide. All operations must be performed in a functioning fume hood with HCN sensors active. Prepare a bleach (sodium hypochlorite) quench bath for all waste.

Reagents:

-

Ethyl 2-cyanocrotonate (from Phase 1)

-

Sodium Cyanide (NaCN) (1.1 equiv)

-

Solvent: Ethanol/Water (80:20)

Procedure:

-

Preparation: Dissolve NaCN (1.1 equiv) in minimum water. Dilute with Ethanol.

-

Addition: Cool the cyanide solution to 0°C. Add Ethyl 2-cyanocrotonate dropwise.

-

Exotherm Control: The reaction is exothermic.[4] Maintain temperature

during addition.

-

-

Completion: Stir at room temperature for 3 hours. The mixture typically becomes homogeneous.[3]

-

Acidification: Carefully acidify with dilute HCl to pH 4–5. Do not go below pH 3 to avoid excessive HCN gas evolution.

-

Extraction: Extract with DCM (

). -

Purification: Distillation under reduced pressure is the preferred method for high purity.

Data Analysis & Troubleshooting

Stoichiometry Table

| Component | Role | MW ( g/mol ) | Equiv | Mass/Vol (for 100mmol scale) |

| Ethyl Cyanoacetate | Active Methylene | 113.11 | 1.0 | 11.31 g |

| Acetaldehyde | Carbonyl Source | 44.05 | 1.2 | 5.28 g (approx 6.8 mL) |

| Piperidine | Base Catalyst | 85.15 | 0.05 | 0.43 g (0.5 mL) |

| NaCN | Nucleophile | 49.01 | 1.1 | 5.39 g (Step 2) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Acetaldehyde evaporation | Use a dry-ice condenser or sealed pressure tube; ensure addition is at 0°C. |

| Polymerization | Overheating during workup | Keep rotary evaporator bath |

| Impure Product (Step 2) | Incomplete conversion | Check pH during acidification. If pH is too basic, the retro-Michael reaction can occur during workup. |

| Red Coloration | Polymerized nitriles | Distill the final product under high vacuum. The monomer is usually clear/colorless. |

References

- Context: Describes the industrial preparation of the homologue using formaldehyde, establishing the Knoevenagel-Cyanide addition workflow.

-

Knoevenagel Condensation in Ionic Liquids

-

Catalytic Protocols for Knoevenagel Condensation

- Context: Detailed methodology for using amine catalysts (DABCO/Piperidine)

- Source: Royal Society of Chemistry (RSC) Advances.

-

URL:[Link]

-

Product Characterization (Ethyl 2,3-dicyano-3-methylpropanoate)

Sources

- 1. 61760-68-7|Methyl 2,3-dicyanopropanoate|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 61791-94-4|Ethyl 2-cyano-3-methylhept-4-ynoate|BLD Pharm [bldpharm.com]

- 6. 19823-28-0|Ethyl 2-cyano-3-methylhexanoate|BLD Pharm [bldpharm.com]

- 7. 90355-26-3|Ethyl 3-cyano-3-ethyl-5-methylhexanoate|BLD Pharm [bldpharm.com]

- 8. 52133-67-2|Ethyl 2-cyano-4,4-diethoxybutyrate|BLD Pharm [bldpharm.com]

- 9. 1572-99-2|Ethyl 2-cyanopropanoate|BLD Pharm [bldpharm.com]

- 10. 13121-23-8|Ethyl 2,3-dicyano-3-methylpropanoate|BLD Pharm [bldpharm.com]

- 11. 186038-82-4|Diethyl 2-(1-cyano-3-methylbutyl)malonate|BLD Pharm [bldpharm.com]

- 12. CAS Number Length Index | Ambeed [ambeed.com]

- 13. ethyl 2,3-dicyano-3-methylpropanoate | 13121-23-8 [sigmaaldrich.com]

- 14. asianpubs.org [asianpubs.org]

Application Note: Michael Addition Protocol for Ethyl 2,3-Dicyano-3-Methylpropanoate

This Application Note is designed for researchers and process chemists in drug development. It details the optimized synthesis of Ethyl 2,3-dicyano-3-methylpropanoate (CAS: 13121-23-8), a critical intermediate for functionalized amino acids and heterocycles (e.g., 3-methylglutamic acid analogs).[1]

Executive Summary

This protocol defines the reaction conditions for the synthesis of ethyl 2,3-dicyano-3-methylpropanoate via the Michael addition of a cyanide nucleophile to ethyl 2-cyanocrotonate .[1] Unlike the synthesis of its unmethylated analog (a Fipronil intermediate), the introduction of the

Key Advantages of this Protocol:

-

Regiocontrol: Optimized pH buffering prevents 1,2-addition to the ester.[1]

-

Safety: Integrated cyanide quenching and handling workflows.

-

Scalability: Two-phase solvent system minimizes side-product formation.[1]

Reaction Mechanism & Logic

The synthesis relies on a Michael Addition (Conjugate Addition) where the cyanide ion (

Pathway Analysis

-

Activation: The electron-withdrawing cyano and ester groups of ethyl 2-cyanocrotonate lower the LUMO energy of the alkene, making the

-carbon highly electrophilic.[1] -

Nucleophilic Attack:

attacks the -

Protonation: The enolate is protonated (typically by the solvent or added acid) to yield the final dicyano product.[1]

Mechanistic Diagram

Figure 1: Mechanistic pathway of the cyanide Michael addition.

Experimental Protocol

Materials & Reagents

| Component | Role | Specification |

| Ethyl 2-cyanocrotonate | Substrate (Acceptor) | >98% Purity (E/Z mixture) |

| Potassium Cyanide (KCN) | Nucleophile Source | Reagent Grade, >97% |

| Ethanol (EtOH) | Solvent | Absolute (Anhydrous) |

| Water | Co-solvent | Deionized |

| Acetic Acid (AcOH) | Buffer/Proton Source | Glacial |

| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |

Step-by-Step Methodology

Phase 1: Preparation of the Acceptor (If not purchased)

Note: If starting from Ethyl Cyanoacetate and Acetaldehyde.[1]

-

Condensation: React ethyl cyanoacetate (1.0 eq) with acetaldehyde (1.2 eq) in toluene using catalytic piperidine/acetic acid.

-

Water Removal: Use a Dean-Stark trap. Acetaldehyde is volatile; maintain low temperature (0°C) initially, then slowly warm.[1]

-

Isolation: Distill under reduced pressure to isolate ethyl 2-cyanocrotonate (b.p. ~105°C at 15 mmHg).

Phase 2: Michael Addition (The Core Reaction)

Safety Warning: This reaction involves KCN.[1][2] All operations must be performed in a functioning fume hood with HCN sensors active. Have a cyanide antidote kit available.[1]

-

Solvent Preparation: Prepare a solvent mixture of Ethanol:Water (70:30 v/v).[1]

-

Reasoning: Water is required to solubilize KCN, while Ethanol dissolves the organic substrate.

-

-

Nucleophile Solution: Dissolve KCN (1.1 equiv) in the minimum amount of water.[1] Add this to the Ethanol solvent.[1]

-

Substrate Addition:

-

Cool the KCN solution to 0–5°C using an ice bath.

-

Add Ethyl 2-cyanocrotonate (1.0 equiv) dropwise over 30 minutes.

-

Control: Monitor internal temperature. Do not exceed 10°C during addition to prevent polymerization.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (Silica, Hexane:EtOAc 8:2) or GC-MS.[1]

-

-

Quenching & Workup:

-

Extraction:

-

Remove ethanol under reduced pressure (rotary evaporator, bath < 40°C).

-

Extract the aqueous residue with Dichloromethane (3 x 50 mL) .[1]

-

Wash combined organics with Brine.

-

Dry over anhydrous

and concentrate.

-

Purification

-

Distillation: The crude oil can be purified by vacuum distillation (high vacuum, < 1 mmHg).

-

Yield Expectation: 75–85%.[1]

-

Characterization:

Optimization & Troubleshooting

Solvent Effects

The choice of solvent dictates the reaction rate and "hardness" of the cyanide nucleophile.[1]

| Solvent System | Rate | Pros | Cons |

| EtOH / | Moderate | Standard, cheap, good solubility.[1] | Hydrolysis risk if pH > 9. |

| DMSO | Fast | Enhances nucleophilicity of | Difficult workup (high b.p.). |

| Acetonitrile | Slow | Cleanest profile. | Requires phase transfer catalyst (e.g., 18-crown-6) to dissolve KCN.[1] |

pH Control Strategy

Maintaining the correct pH is the single most critical factor.[1]

-

pH > 10: Promotes retro-Michael reaction and ester hydrolysis.[1]

-

pH < 4: Protonates

to HCN (gas), stopping the reaction and creating a hazard.[1] -

Optimal pH (7.5 - 8.5): Use an Ammonium Chloride (

) buffer if yield is low.[1] This buffers the basicity of the cyanide/enolate system.[1]

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis.[1]

Safety & Waste Disposal (Cyanide Specific)

-

Engineering Controls: Perform all work in a certified fume hood.

-

Quenching Waste: All aqueous waste containing cyanide must be treated with Sodium Hypochlorite (Bleach) at pH > 10 for 24 hours before disposal.[1] This oxidizes

to cyanate ( -

PPE: Double nitrile gloves, lab coat, safety goggles.[1]

References

-

General Mechanism: "Michael Addition Reaction." Wikipedia. Accessed Oct 2023. Link

-

Analogous Synthesis (Unmethylated): "Process For The Preparation Of Ethyl 2,3 Dicyano Propionate." Indian Patent 552/MUM/2010. Link

-

Cyanide Addition Protocols: "Nucleophilic addition of hydrogen cyanide to aldehydes and ketones." Chemguide. Link

-

Product Identification: "Ethyl 2,3-dicyano-3-methylpropanoate (CAS 13121-23-8)."[1][4][5][6][7] Sigma-Aldrich.[1][4] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mytutor.co.uk [mytutor.co.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ethyl 2,3-dicyano-3-methylpropanoate | 13121-23-8 [sigmaaldrich.com]

- 5. 19823-28-0|Ethyl 2-cyano-3-methylhexanoate|BLD Pharm [bldpharm.com]

- 6. 52133-67-2|Ethyl 2-cyano-4,4-diethoxybutyrate|BLD Pharm [bldpharm.com]

- 7. 1572-99-2|Ethyl 2-cyanopropanoate|BLD Pharm [bldpharm.com]

Application Notes & Protocols: Catalytic Hydrogenation of Ethyl 2,3-Dicyano-3-Methylpropanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

The catalytic hydrogenation of dinitriles is a cornerstone transformation for the synthesis of diamines, which are pivotal intermediates in the development of pharmaceuticals and advanced materials. This guide provides a detailed examination of the techniques for the selective hydrogenation of ethyl 2,3-dicyano-3-methylpropanoate to its corresponding diamine, ethyl 2,3-bis(aminomethyl)-3-methylpropanoate. This diamine is a direct precursor to valuable triamine building blocks. The primary challenge in nitrile hydrogenation is controlling selectivity to favor the formation of primary amines over secondary and tertiary amine byproducts.[1][2] This document presents two robust protocols utilizing Raney® Nickel and a Rhodium-on-Alumina catalyst system, offering researchers a comprehensive resource for achieving high-yield, selective synthesis. We will delve into the mechanistic underpinnings of selectivity, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.

Theoretical Background & Mechanistic Insights

The conversion of a nitrile to a primary amine via catalytic hydrogenation is a deceptively complex process. While the overall reaction involves the addition of two moles of hydrogen (H₂) across the carbon-nitrogen triple bond, the reaction proceeds through a highly reactive imine intermediate.[3]

R-C≡N + H₂ → [R-CH=NH] → R-CH₂-NH₂

The selectivity of the reaction is dictated by the fate of this imine intermediate. It can either be further hydrogenated to the desired primary amine or undergo a nucleophilic attack by a molecule of the primary amine product. This condensation reaction leads to the formation of secondary and, subsequently, tertiary amines, significantly reducing the yield of the target compound.[2][3]

Caption: Mechanism of nitrile hydrogenation showing desired and side reactions.

Controlling selectivity therefore hinges on experimental design. Key factors include:

-

Catalyst Choice: Different metals exhibit varying selectivities. Raney Nickel and Rhodium are often preferred for primary amine synthesis, while Palladium can sometimes promote side reactions.[1][2][4]

-

Reaction Conditions: Parameters such as solvent, temperature, hydrogen pressure, and the presence of additives can be tuned to maximize the rate of imine hydrogenation while suppressing the condensation pathway.[2][5]

-

Additives: The addition of ammonia or a strong base is a common strategy. These additives can inhibit the condensation reaction, thereby increasing the selectivity for the primary amine.[4][6]

Comparative Overview of Catalytic Systems

The choice of catalyst is paramount for a successful dinitrile hydrogenation. Below is a summary of the systems detailed in this guide.

| Parameter | Protocol 1: Raney® Nickel | Protocol 2: Rhodium on Alumina |

| Catalyst | Raney® Nickel (activated) | 5% Rhodium on Alumina (Rh/Al₂O₃) |

| Selectivity Driver | Inherent catalyst properties, solvent choice | Basic additive, two-phase solvent system |

| Pressure | Moderate to High (500 - 1000 psig) | Low to Moderate (50 - 500 psig)[4][7] |

| Temperature | Ambient to 80 °C | Ambient to 110 °C[4] |

| Solvent | Protic (e.g., Ethanol) | Two-phase: Organic/Aqueous (e.g., Toluene/Water)[4] |

| Key Advantages | Cost-effective, high activity | High selectivity at low pressure, no need for ammonia gas |

| Key Disadvantages | Pyrophoric, requires careful handling | Higher catalyst cost |

Experimental Protocols

Caption: General workflow for a catalytic hydrogenation experiment.

Protocol 1: High-Selectivity Hydrogenation using Raney® Nickel

This protocol leverages the high activity and selectivity of Raney® Nickel in a protic solvent, a widely adopted method for converting nitriles to primary amines.[8]

Materials & Reagents:

-

Ethyl 2,3-dicyano-3-methylpropanoate

-

Raney® Nickel (activated, aqueous slurry)

-

Anhydrous Ethanol (EtOH)

-

Diatomaceous earth (Celite®)

-

Hydrogen (H₂) gas, high purity

-

Nitrogen (N₂) or Argon (Ar) gas, high purity

Equipment:

-

High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves.

-

Cannula or syringe for liquid transfer under inert atmosphere.

-

Buchner funnel and filter flask.

Procedure:

-

Reactor Preparation: To a clean, dry high-pressure autoclave vessel containing a stir bar, add ethyl 2,3-dicyano-3-methylpropanoate (1.0 eq).

-

Solvent Addition: Add anhydrous ethanol (approx. 0.1-0.2 M concentration of substrate).

-

Catalyst Addition:

-

SAFETY: Raney® Nickel is pyrophoric when dry and must be handled under a liquid or inert atmosphere at all times.[9]

-

Carefully wash the commercial Raney® Nickel slurry (typically in water) with anhydrous ethanol three times to exchange the solvent. Decant the supernatant carefully after each wash.

-

Under a stream of argon or nitrogen, transfer the Raney® Nickel slurry (5-10% by weight of the substrate) to the reactor vessel.

-

-

System Sealing and Purging: Seal the autoclave. Purge the headspace by pressurizing with nitrogen or argon to ~100 psig and venting three times to remove all oxygen.

-

Hydrogenation: Purge the system similarly with hydrogen gas three times. Finally, pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psig).

-

Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50-80 °C). The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge.

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

-

Purge the reactor with nitrogen or argon three times.

-

SAFETY: The catalyst is still active and pyrophoric. Do not allow it to dry.

-

Under an inert atmosphere, carefully decant or cannula the reaction mixture away from the bulk of the catalyst.

-

Alternatively, dilute the mixture with more ethanol and filter through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent at all times. The wet filter cake should be quenched carefully with water and disposed of according to institutional safety guidelines.

-

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude ethyl 2,3-bis(aminomethyl)-3-methylpropanoate. The product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Low-Pressure Hydrogenation using Rhodium on Alumina with a Basic Additive

This protocol is adapted from an improved process that achieves high selectivity to the primary amine at surprisingly low pressures and temperatures by using a rhodium catalyst in a two-phase system with a basic substance.[4] This method eliminates the need for ammonia.[4]

Materials & Reagents:

-

Ethyl 2,3-dicyano-3-methylpropanoate

-

5% Rhodium on Alumina (Rh/Al₂O₃)

-

Toluene

-

Deionized Water

-

Sodium Hydroxide (NaOH)

-

Hydrogen (H₂) gas, high purity

-

Nitrogen (N₂) or Argon (Ar) gas, high purity

Equipment:

-

High-pressure autoclave (e.g., Parr reactor) as described in Protocol 1.

Procedure:

-

Reagent Preparation: Prepare an aqueous solution of sodium hydroxide (e.g., 1.0 M).

-

Reactor Charging: To the autoclave vessel, add ethyl 2,3-dicyano-3-methylpropanoate (1.0 eq), toluene, and the aqueous NaOH solution. The solvent ratio should be sufficient to ensure good mixing (e.g., 2:1 organic to aqueous).

-

Inerting and Catalyst Addition: Add a magnetic stir bar. Seal the reactor and purge thoroughly with nitrogen or argon. Under a positive pressure of inert gas, add the 5% Rh/Al₂O₃ catalyst (1-5% by weight of the substrate).

-

System Sealing and Purging: Reseal the autoclave. Purge the headspace with nitrogen or argon three times, followed by three purges with hydrogen gas.

-

Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 100-200 psig).[4]

-

Reaction: Begin vigorous stirring (to ensure good mixing of the two phases) and heat to the target temperature (e.g., 60-90 °C). Monitor the reaction via hydrogen uptake.

-

Work-up:

-

After cooling and venting the reactor as described in Protocol 1, open the vessel.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer two more times with toluene or another suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts.

-

-

Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation.

Troubleshooting and Expert Insights

-

Low Conversion: If the reaction stalls, this may indicate catalyst deactivation. Ensure all reagents and gases are of high purity and the system is free of oxygen or other catalyst poisons. Increasing catalyst loading, temperature, or pressure can also improve conversion.

-

Poor Selectivity (High Secondary/Tertiary Amine Content): This is the most common issue.

-

For the Raney® Nickel protocol, ensure the solvent is anhydrous. Consider adding liquid ammonia or ammonium hydroxide as a selectivity-enhancing agent.

-

For the Rhodium protocol, ensure vigorous stirring to maintain the emulsion of the two phases. The concentration of the basic substance is also a critical parameter to optimize.[4]

-

-

Catalyst Filtration Issues: Finely divided catalysts like Raney® Nickel or Rh/Al₂O₃ can be difficult to filter. Using a generous pad of Celite® is essential. If problems persist, centrifugation followed by decantation of the supernatant can be an effective alternative before a final filtration step.

-

Safety: The pyrophoric nature of hydrogenation catalysts and the flammability of hydrogen gas cannot be overstated.[10][11] Always work in a well-ventilated area, use appropriate personal protective equipment, and ensure the reactor is properly maintained and leak-tested before use.

References

-

ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link]

- Google Patents. (1988).

-

Thieme. (n.d.). Catalytic Reduction of Nitriles. Accessed February 27, 2026. [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Accessed February 27, 2026. [Link]

- Google Patents. (2009).

- Google Patents. (2006).

-

ResearchGate. (n.d.). Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts. Accessed February 27, 2026. [Link]

-

Journal of the American Chemical Society. (2015). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. [Link]

- Google Patents. (2015).

-

PMC. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. [Link]

-

University of Tokyo. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Accessed February 27, 2026. [Link]

-

RSC Publishing. (n.d.). Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates. Accessed February 27, 2026. [Link]

-

ResearchGate. (n.d.). Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. Accessed February 27, 2026. [Link]

-

LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

-

PMC. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂-Supported Palladium Catalyst under Continuous-Flow Conditions. Accessed February 27, 2026. [Link]

-

Quickcompany. (n.d.). Process For The Preparation Of Ethyl 2,3 Dicyano Propionate. Accessed February 27, 2026. [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

PMC. (2021). Hydrogenative coupling of nitriles with diamines to benzimidazoles using lignin-derived Rh₂P catalyst. [Link]

-

CORE. (n.d.). Kinetics of adiponitrile hydrogenation over rhodium-alumina catalysts. Accessed February 27, 2026. [Link]

-

Organic Syntheses. (n.d.). hydrogen. Accessed February 27, 2026. [Link]

-

ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Accessed February 27, 2026. [Link]

-

Journal of Organic Chemistry. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-Claisen Condensation. [Link]

- Google Patents. (1983).

- Google Patents. (1978).

-

Bentham Science. (2025). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. [Link]

-

RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

-

ResearchGate. (2025). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. [Link]

-

RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]

-

ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Accessed February 27, 2026. [Link]

- Google Patents. (2021).

-

ChemRxiv. (n.d.). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploit-ing Isopropanol as the Sole and Traceless Reductant. Accessed February 27, 2026. [Link]

-

Frontiers. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]

-

ScienceDaily. (2025). Breakthrough in click chemistry: Innovative method revolutionizes drug development. [Link]

-

Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Accessed February 27, 2026. [Link]

-

Ingenta Connect. (2011). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. [Link]

-

Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Accessed February 27, 2026. [Link]

-

Malaria World. (2024). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalari. [Link]

-

RSC Publishing. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. [Link]

-

The Hive. (2002). Raney Ni/KBH4 CTH Reduction of Nitro/Nitrile Groups. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2015164699A1 - Preparation of diamines by hydrogenation of dinitriles - Google Patents [patents.google.com]

- 7. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. research.nu.edu.kz [research.nu.edu.kz]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Application of ethyl 2,3-dicyano-3-methylpropanoate in agrochemical research

An in-depth guide to the application of cyano-propanoate intermediates in the synthesis and exploratory screening of agrochemicals.

Introduction: Clarifying the Core Reagent and its Strategic Importance

In agrochemical research, the path from a novel molecule to a registered product is one of precision, efficacy, and safety. Key to this journey are versatile chemical intermediates that serve as foundational building blocks for complex active ingredients. Within this context, ethyl 2,3-dicyanopropanoate (CAS No. 40497-11-8) has emerged as a compound of significant industrial importance.[1] It is a critical precursor in the synthesis of Fipronil, a broad-spectrum phenylpyrazole insecticide.[2][3]

It is important to distinguish this widely utilized intermediate from the structurally similar, but less documented, ethyl 2,3-dicyano-3-methylpropanoate (CAS No. 13121-23-8).[4] While the latter exists, the vast body of scientific and patent literature concerning agrochemical synthesis overwhelmingly points to ethyl 2,3-dicyanopropanoate as the key intermediate. Therefore, this guide will focus on the established applications of ethyl 2,3-dicyanopropanoate, while also providing protocols to explore the potential bioactivity of this chemical class as a whole.

As Senior Application Scientists, our goal is to provide not just a series of steps, but a strategic framework. We will detail the synthesis of this pivotal intermediate and its conversion to the core pyrazole scaffold of Fipronil. Furthermore, we will present a series of robust, adaptable protocols for the exploratory screening of this and related compounds for herbicidal, fungicidal, and insecticidal properties, empowering research teams to unlock new potential from this versatile chemical backbone.

Chemical Profile and Synthesis of Ethyl 2,3-Dicyanopropanoate

A thorough understanding of the starting material is paramount. This section details the physicochemical properties and a validated synthesis protocol for producing high-purity ethyl 2,3-dicyanopropanoate.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₂ | [5] |

| Molecular Weight | 152.15 g/mol | [5] |

| Appearance | Colorless to light-yellow oily liquid | |

| CAS Number | 40497-11-8 | [1] |

| Boiling Point | 120-135 °C (at 133.3 Pa) | [2] |

| Density | ~1.1 g/cm³ | |

| Solubility | Soluble in ether, ethyl acetate, chloroform, methanol; Insoluble in water. | [2] |

Protocol 1: Synthesis of Ethyl 2,3-Dicyanopropanoate

This protocol is adapted from established patent literature, prioritizing yield, purity, and operational safety.[2] The reaction involves a condensation reaction between ethyl cyanoacetate and formaldehyde (from paraformaldehyde) in the presence of a cyanide source.

Causality: The use of dichloromethane as a solvent facilitates an efficient reaction and simplifies product extraction compared to older methods using DMSO.[2] A catalyst is employed to shorten the reaction time. Acidification is crucial for neutralizing the reaction mixture and enabling the separation of the organic product.

Self-Validation: The purity of the final product should be assessed via Gas Chromatography (GC), with an expected purity of >98%. The structure can be confirmed using ¹H NMR and IR spectroscopy.

Materials:

-

Liquid sodium cyanide (30-40% aqueous solution) or solid sodium cyanide

-

Dichloromethane (CH₂Cl₂)

-

Ethyl cyanoacetate

-

Paraformaldehyde

-

Catalyst (e.g., a phase-transfer catalyst like tetrabutylammonium bromide)

-

Hydrochloric acid (HCl), 5-10% aqueous solution

-

Process water

-

Reaction vessel with cooling capabilities, stirrer, and dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation: To the reaction vessel, add the liquid sodium cyanide solution. If using solid sodium cyanide, dissolve it in a minimal amount of water. Add dichloromethane.

-

Dehydration: Cool the mixture and concentrate under reduced pressure to remove water until the water content is between 1.0-3.0% by mass.

-

Reaction: Cool the vessel to 10-15 °C. Sequentially add ethyl cyanoacetate, paraformaldehyde, and the catalyst. Maintain the temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Acidification: Once the reaction is complete, cool the mixture to 0-5 °C. Slowly add the 5-10% HCl solution to acidify the mixture to a pH of ~2-3.

-

Extraction: Stop stirring and allow the layers to separate. Collect the lower organic (dichloromethane) layer.

-

Washing: Wash the organic layer twice with process water in a separatory funnel.

-

Isolation: Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation (120-135 °C at 133.3 Pa) to obtain the final product with a purity of >98%.[2]

Caption: Workflow for the synthesis of Ethyl 2,3-Dicyanopropanoate.

Primary Application: Intermediate in Fipronil Synthesis

The principal application of ethyl 2,3-dicyanopropanoate in the agrochemical industry is its role as a key precursor for building the 5-amino-3-cyano-pyrazole ring of Fipronil.

Protocol 2: Synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

This protocol outlines the conversion of the intermediate into the core pyrazole structure of Fipronil.[3] The process involves a diazotization reaction followed by a Japp-Klingemann reaction and subsequent cyclization.

Causality: 2,6-dichloro-4-trifluoromethylaniline is converted to a diazonium salt, which is a highly reactive electrophile. This salt then reacts with the enolate of ethyl 2,3-dicyanopropanoate. The subsequent addition of a base (ammonia) promotes an intramolecular cyclization to form the stable pyrazole ring.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product identity and purity should be confirmed by HPLC, LC-MS, and NMR spectroscopy.

Materials:

-

2,6-dichloro-4-trifluoromethylaniline

-

Nitrosylsulfuric acid or Sodium nitrite/HCl

-

Ethyl 2,3-dicyanopropanoate (from Protocol 1)

-

Toluene

-

Concentrated ammonia solution

-

Reaction vessel with cooling and stirring

-

Filtration apparatus

Procedure:

-

Diazotization: Prepare the diazonium salt of 2,6-dichloro-4-trifluoromethylaniline according to standard procedures (e.g., using nitrosylsulfuric acid or sodium nitrite in a strong acid). Maintain the temperature at 0-5 °C.

-

Coupling Reaction: In a separate vessel, add toluene and water to the cooled diazo mass. Slowly add ethyl 2,3-dicyanopropanoate to the mixture over 1-1.5 hours, maintaining the temperature at 25-30 °C. Stir for 8-10 hours.[3]

-

Extraction: Separate the organic (toluene) layer. The aqueous layer can be extracted again with toluene to maximize yield. Combine the organic layers.

-